molecular formula C22H23NO4S2 B2644085 Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946322-65-2

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2644085
CAS No.: 946322-65-2
M. Wt: 429.55
InChI Key: FNILLHHJVGGUGW-UHFFFAOYSA-N
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Description

“Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The molecule also contains sulfamoyl, ethyl, and methyl functional groups attached to the thiophene ring .


Molecular Structure Analysis

The molecular formula of this compound is C22H23NO4S2 . It has an average mass of 429.552 Da and a monoisotopic mass of 429.106842 Da .

Scientific Research Applications

A Facile Synthesis Approach A four-component Gewald reaction efficiently synthesizes 2-amino-3-carboxamide derivatives of thiophene at room temperature, offering a simple way to obtain the products through filtration and recrystallization (Abaee & Cheraghi, 2013).

Innovative Synthesis of Benzodiazepine Derivatives A novel synthesis method for ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate boasts ease of operation, excellent yields, and an environmentally friendly approach, marking a significant advancement over traditional methods (Li & Wang, 2014).

Broad Spectrum of Biological Activities Substituted thiophenes showcase a wide range of biological activities, making them valuable in pharmaceuticals and material science. Their uses span from antibacterial and antifungal to antiviral, antiprotozoal, and even applications in electronics like thin-film transistors and organic light-emitting transistors (Nagaraju et al., 2018).

Antimicrobial and Antioxidant Potentials Novel synthesized compounds exhibit significant antimicrobial and antioxidant activities, with specific compounds showing remarkable antibacterial and antifungal properties. These findings highlight the therapeutic potential of these compounds in treating infections and oxidative stress (Raghavendra et al., 2016).

Future Directions

Thiophene derivatives are an active area of research due to their potential pharmacological applications . Future research could focus on exploring the biological activity of this compound and developing efficient synthesis methods.

Properties

IUPAC Name

ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-4-16-8-12-18(13-9-16)23-29(25,26)21-19(17-10-6-15(3)7-11-17)14-28-20(21)22(24)27-5-2/h6-14,23H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNILLHHJVGGUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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